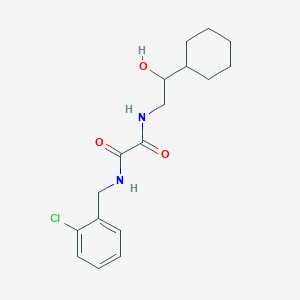

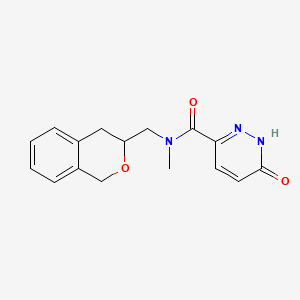

2-(2,5-Dimethylanilino)-3,5-dinitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethylaniline is a colorless to dark yellow and colorless to brown liquid . It is a substrate for fungal laccases .

Synthesis Analysis

2,5-Dimethylaniline can be synthesized by the electrochemical oxidation in anhydrous NH4F·2.35 HF medium to form a conducting polymer, poly (2,5-dimethylaniline) . Another synthetic method involves the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux condition .Molecular Structure Analysis

The molecular formula of 2,5-Dimethylaniline is C8H11N . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .Chemical Reactions Analysis

2,5-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . It also undergoes electrochemical oxidation in anhydrous NH4F·2.35 HF medium to form a conducting polymer, poly (2,5-dimethylaniline) .Physical And Chemical Properties Analysis

2,5-Dimethylaniline has a melting point of 11.5 °C, a boiling point of 218 °C, and a density of 0.973 g/mL at 25 °C .科学的研究の応用

Photosensitive Protecting Groups

This compound belongs to a broader class of photosensitive protecting groups used in synthetic chemistry. Such compounds are pivotal for their potential in synthesizing complex molecules through light-mediated reactions. Photosensitive protecting groups like 2-nitrobenzyl and 3,5-dimethoxybenzyl derivatives have shown promising applications in the development of novel synthetic pathways. These groups are advantageous due to their ability to be removed under mild conditions, thereby preserving the integrity of sensitive molecules (B. Amit, U. Zehavi, A. Patchornik, 1974).

Antioxidant and Antimicrobial Properties

Compounds structurally related to 2-(2,5-Dimethylanilino)-3,5-dinitrobenzoic acid have been studied for their biological properties. For instance, usnic acid and gallic acid, both of which share phenolic structures with potential antioxidative functions, have been explored for their anti-inflammatory, analgesic, antimicrobial, and UV protection activities. These studies highlight the diverse pharmacological applications of such compounds and underscore the need for further research to fully understand their efficacy and safety profiles (A. Araújo et al., 2015); (Jinrong Bai et al., 2020).

Luminescent Micelles for Sensing Applications

Luminescent micelles incorporating various luminescent tags, including some that may share reactive properties with this compound, have been developed as efficient sensors for detecting toxic and hazardous materials. This application is particularly relevant in environmental monitoring, where detecting trace amounts of pollutants or explosives is critical (Shashikana Paria et al., 2022).

Redox Mediators in Organic Pollutant Treatment

Enzymatic degradation of organic pollutants, a significant concern in industrial wastewater, benefits from the use of redox mediators. These mediators enhance the efficiency of enzymes in breaking down recalcitrant compounds. Research into similar compounds to this compound could provide new insights into developing more effective treatments for these pollutants (Maroof Husain, Q. Husain, 2007).

Electrochemical Surface Finishing and Energy Storage

Room-temperature haloaluminate ionic liquids, which might utilize compounds similar to this compound as components, have shown promise in electroplating and energy storage applications. Their unique properties make them suitable for creating novel materials with improved performance (T. Tsuda, G. Stafford, C. Hussey, 2017).

作用機序

Target of Action

Anilines and benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Anilines and benzoic acid derivatives can undergo various reactions in the body, including acetylation, hydroxylation, and conjugation .

Biochemical Pathways

Anilines and benzoic acid derivatives are often involved in xenobiotic metabolism .

Pharmacokinetics

Anilines and benzoic acid derivatives are generally well absorbed and can undergo extensive metabolism in the body .

Result of Action

Anilines and benzoic acid derivatives can have various effects depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can affect the action of anilines and benzoic acid derivatives .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2,5-dimethylanilino)-3,5-dinitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c1-8-3-4-9(2)12(5-8)16-14-11(15(19)20)6-10(17(21)22)7-13(14)18(23)24/h3-7,16H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWQQPLHLSWMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2597337.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2597344.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2597350.png)

![1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2597352.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2597356.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2597358.png)